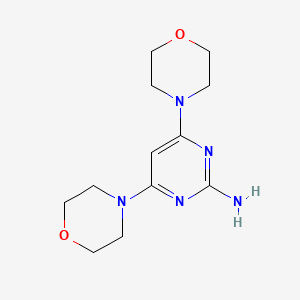

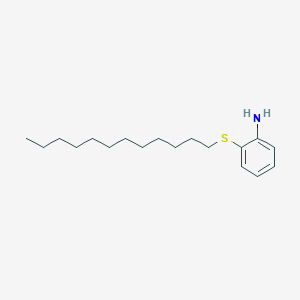

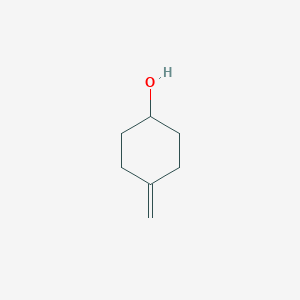

![molecular formula C11H11N3O B8742989 6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one CAS No. 58579-77-4](/img/structure/B8742989.png)

6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one

Descripción general

Descripción

6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one is a potent antithrombotic agent known for its ability to inhibit platelet aggregation. It has been studied extensively for its potential use in preventing intravascular thrombosis and other cardiovascular conditions .

Métodos De Preparación

The synthesis of 6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. Detailed synthetic routes and reaction conditions can be found in specialized chemical synthesis databases. Industrial production methods typically involve large-scale synthesis with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying platelet aggregation inhibitors. In biology and medicine, it has been evaluated for its potential to prevent thrombosis and other cardiovascular conditions. Additionally, it has been studied in various in vitro, ex vivo, and in vivo animal models to understand its pharmacological effects .

Mecanismo De Acción

The mechanism of action of 6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one involves the inhibition of platelet aggregation. It has been shown to have a direct effect on platelet function, reducing the formation of blood clots. The compound also exhibits weak antiserotonin activity in isolated smooth muscle preparations. While the precise molecular targets and pathways are not fully understood, it is believed that this compound may act through direct-acting mechanisms to exert its effects .

Comparación Con Compuestos Similares

6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one can be compared with other antithrombotic agents such as sulfinpyrazone and S-20344. Unlike sulfinpyrazone, this compound has little effect on bleeding time, making it a potentially safer option for preventing thrombosis. S-20344, another potent antithrombotic agent, has been shown to block arterial thrombosis in various models, but its mechanism of action differs from that of this compound .

Conclusion

This compound is a significant compound in the field of antithrombotic research. Its ability to inhibit platelet aggregation and prevent thrombosis makes it a valuable tool for scientific research and potential therapeutic applications. Further studies are needed to fully understand its mechanism of action and to explore its potential in clinical settings.

Propiedades

Número CAS |

58579-77-4 |

|---|---|

Fórmula molecular |

C11H11N3O |

Peso molecular |

201.22 g/mol |

Nombre IUPAC |

6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one |

InChI |

InChI=1S/C11H11N3O/c1-7-3-2-4-9-8(7)5-14-6-10(15)13-11(14)12-9/h2-4H,5-6H2,1H3,(H,12,13,15) |

Clave InChI |

QMIGUHOZYORBPK-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2CN3CC(=O)NC3=NC2=CC=C1 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

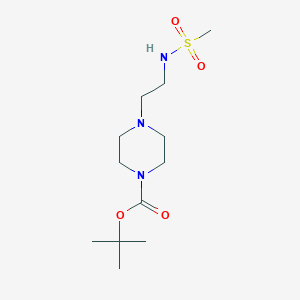

![3-Methylthieno[3,2-b]pyridine](/img/structure/B8742928.png)

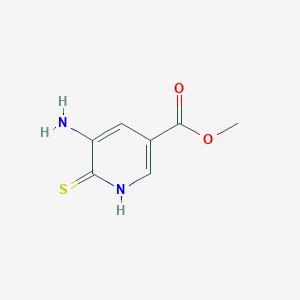

![3-Bromo-7-methylimidazo[1,2-b]pyridazine](/img/structure/B8742930.png)

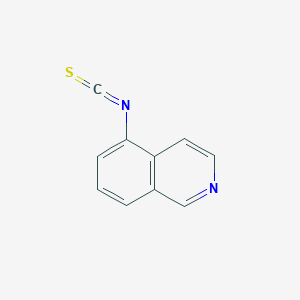

![4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8742948.png)

![N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B8742963.png)

![N-(4-{[3-(1H-imidazol-1-yl)propyl]sulfamoyl}phenyl)acetamide](/img/structure/B8742966.png)